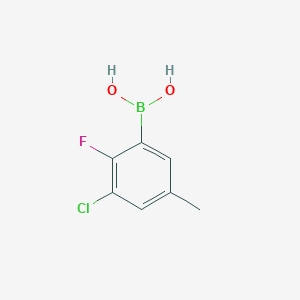

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid

CAS No.: 352535-88-7

Cat. No.: VC2873654

Molecular Formula: C7H7BClFO2

Molecular Weight: 188.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352535-88-7 |

|---|---|

| Molecular Formula | C7H7BClFO2 |

| Molecular Weight | 188.39 g/mol |

| IUPAC Name | (3-chloro-2-fluoro-5-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |

| Standard InChI Key | BMTZFSDVTSWLLA-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1F)Cl)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1F)Cl)C)(O)O |

Introduction

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C₇H₇BClFO₂ and a molecular weight of 188.39 g/mol . It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and a methyl group. This compound is used in various chemical and biological applications due to its unique properties.

Applications

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are crucial in organic synthesis for forming carbon-carbon bonds. Additionally, they can interact with biological molecules, forming reversible covalent bonds with diols, which makes them useful in drug design and enzyme inhibition.

Biological Activity

While specific biological activity data for (3-Chloro-2-fluoro-5-methylphenyl)boronic acid is limited, boronic acids in general exhibit significant biological activity due to their ability to interact with biomolecules. They can inhibit enzymes by forming stable complexes through their boron atom, which is exploited in targeting glycosyltransferases and proteases.

Precautions

-

Signal Word: Warning

-

Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Storage and Disposal

-

Storage: Inert atmosphere, 2-8°C.

-

Disposal: Follow local regulations for hazardous waste disposal.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume